4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is a chemical compound that features a thiazole ring, a piperazine ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride typically involves the reaction of 1,3-thiazole-4-carboxylic acid with piperazine and sulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation of the thiazole ring can produce sulfoxides or sulfones.
Scientific Research Applications
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers study the interactions of this compound with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active sites of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The thiazole and piperazine rings contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
4-(1,3-Thiazole-4-carbonyl)piperazine-1-carboxylate: Contains a carboxylate group instead of sulfonyl fluoride.
4-(1,3-Thiazole-4-carbonyl)piperazine-1-phosphate: Features a phosphate group in place of sulfonyl fluoride.
Uniqueness
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for designing irreversible inhibitors and probes for biochemical studies.
Properties
IUPAC Name |
4-(1,3-thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S2/c9-17(14,15)12-3-1-11(2-4-12)8(13)7-5-16-6-10-7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNBHPSTZLFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CSC=N2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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